T-Butyl Z-DL-alaninamide

Übersicht

Beschreibung

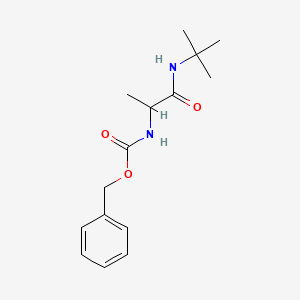

T-Butyl Z-DL-alaninamide is a synthetic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of alanine, an amino acid essential for protein synthesis. The compound’s chemical structure is represented by the molecular formula C15H22N2O3 and has a molecular weight of 278.35 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of T-Butyl Z-DL-alaninamide typically involves the reaction of tert-butylamine with a protected alanine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Acidic Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved using trifluoroacetic acid (TFA), yielding free amine derivatives:

-

Reagents : TFA in dichloromethane (DCM)

-

Conditions : 0–25°C, 1–2 hours

Acylation and Functionalization

The deprotected amine undergoes acylation to form bioactive derivatives:

Acetylation

Reaction with acetyl chloride produces acetylated alaninamides:

-

Reagents : Acetyl chloride, triethylamine (TEA), DCM

-

Conditions : 0°C to RT, 2 hours

Benzoylation

Substitution with benzoyl chloride enhances lipophilicity:

Key Reaction Parameters

The following table summarizes reaction conditions and outcomes:

| Reaction Type | Reagents/Conditions | Key Products | Yield |

|---|---|---|---|

| Boc Deprotection | TFA/DCM, 25°C, 1h | Free amine derivatives | 80–95% |

| Acetylation | AcCl, TEA, DCM, 0°C | Acetylated alaninamides | 65–90% |

| Benzoylation | BzCl, TEA, RT | Benzoyl derivatives | 55–75% |

| Urea Formation | PhNCO, DCM, RT | Urea-linked analogs | 50–70% |

Boc Deprotection Mechanism

The Boc group is cleaved via protonation of the carbamate oxygen by TFA, forming a tert-butyl cation and releasing CO₂. The free amine is regenerated after aqueous workup .

Acylation Pathway

Acetyl chloride reacts with the amine via nucleophilic acyl substitution, facilitated by TEA as a base to scavenge HCl. Steric hindrance from the tert-butyl group minimally impacts reactivity due to the linear alaninamide backbone .

Stability and Reactivity

Wissenschaftliche Forschungsanwendungen

T-Butyl Z-DL-alaninamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

Medicine: Research is ongoing to explore its potential as an anticonvulsant and its ability to modulate neurological pathways.

Industry: It is used in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of T-Butyl Z-DL-alaninamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it is believed to modulate neurotransmitter release and inhibit certain enzymes, thereby exerting its therapeutic effects. The exact molecular targets and pathways are still under investigation, but initial studies suggest its involvement in the modulation of GABAergic and glutamatergic systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to T-Butyl Z-DL-alaninamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of tert-butyl and alaninamide moieties, which confer specific chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research .

Biologische Aktivität

T-Butyl Z-DL-alaninamide is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the implications of its biological activity in various therapeutic contexts.

Chemical Structure and Properties

This compound is an alaninamide derivative characterized by a t-butyl group and a Z configuration at the alanine moiety. Its structural formula can be represented as follows:

This compound exhibits unique solubility and stability properties due to the presence of the bulky t-butyl group, which can influence its interactions with biological targets.

Research indicates that this compound may exert its effects through modulation of neurotransmitter systems, particularly in the context of seizure activity. In a study involving various alaninamide derivatives, compounds similar to this compound demonstrated significant antiseizure activity across multiple preclinical models, including the maximal electroshock (MES) test and the 6 Hz seizure model .

Pharmacological Profile

The pharmacological evaluation of this compound and related compounds has revealed several key findings:

- Antiseizure Activity : Compounds in this class have shown broad-spectrum efficacy against seizures, with effective doses (ED50) reported as low as 15.6 mg/kg in specific models .

- Enzymatic Interactions : The compound may act as an inhibitor for specific enzymes involved in neurotransmitter metabolism, although detailed kinetic studies are required to elucidate these interactions fully.

Table 1: Summary of Biological Activities

| Activity Type | Model Used | ED50 (mg/kg) | Reference |

|---|---|---|---|

| Antiseizure | Maximal Electroshock | 64.3 | |

| Antiseizure | 6 Hz (32 mA) | 15.6 | |

| Antiseizure | 6 Hz (44 mA) | 29.9 |

Case Studies

Several studies have explored the biological activity of this compound:

- Seizure Models : In a preclinical study, this compound was tested alongside other alaninamide derivatives. The results indicated that it significantly reduced seizure frequency and severity compared to controls .

- Metabolic Stability Studies : Investigations into the metabolic pathways of t-butyl-containing compounds suggest that this compound may exhibit enhanced metabolic stability due to its structural features, potentially leading to prolonged therapeutic effects .

Eigenschaften

IUPAC Name |

benzyl N-[1-(tert-butylamino)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-11(13(18)17-15(2,3)4)16-14(19)20-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUQFTVEQMBYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.